molecular formula C11H11F3O B157641 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one CAS No. 1705-16-4

4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one

Cat. No.: B157641
CAS No.: 1705-16-4
M. Wt: 216.20 g/mol
InChI Key: OLROVMGGICDDJG-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one (CAS: Not explicitly listed in evidence) is a fluorinated aromatic ketone characterized by a trifluoromethyl (CF₃) group at the 4-position, a methyl group at the 3-position, and a phenyl ring at the 1-position.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLROVMGGICDDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705-16-4
Record name 1-[3-(Trifluoromethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Core Reaction Mechanism

The Lewis acid-catalyzed condensation of trifluoroacetaldehyde derivatives with silyl enol ethers represents a foundational method for constructing the target compound’s carbon skeleton. A seminal patent (JP H03176450A) outlines the reaction of trifluoroacetaldehyde ethyl hemiacetal with 1-trialkylsilyloxy-1-phenylethene in the presence of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃). The mechanism proceeds via activation of the hemiacetal’s carbonyl group by the Lewis acid, followed by nucleophilic attack by the silyl enol ether to form a β-hydroxyketone intermediate. Subsequent dehydration yields the α,β-unsaturated trifluoromethyl ketone, which undergoes hydrogenation to introduce the 3-methyl group (Figure 1).

Optimization and Yield Considerations

Early implementations of this method achieved modest yields (~50%) due to competing side reactions, such as over-alkylation and acid-catalyzed decomposition. Key optimizations include:

  • Solvent selection : Dichloromethane and toluene enhance Lewis acid activity while minimizing side reactions.

  • Temperature control : Reactions conducted at −20°C to 0°C improve selectivity for the desired β-hydroxyketone intermediate.

  • Catalyst loading : Stoichiometric amounts of BF₃·OEt₂ (1.2–1.5 equiv.) maximize conversion without promoting degradation.

Post-reaction workup involves quenching with dilute hydrochloric acid, extraction with diethyl ether, and purification via silica gel chromatography using carbon tetrachloride as the eluent.

Enamine-Mediated Synthesis

Reaction Design and Substrate Scope

The enamine-mediated approach leverages the nucleophilic character of enamines to facilitate C–C bond formation with trifluoromethyl ketones. As demonstrated by Perkin et al., trifluoroacetone reacts with 1-morpholino-1-phenylethene under ambient conditions to form 4,4,4-trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one, which is subsequently reduced to the target compound. This method exhibits broad substrate tolerance, accommodating aryl, heteroaryl, and cycloalkyl groups (Table 1).

Table 1: Yields of 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one Derivatives via Enamine-Mediated Synthesis

EntryR₁Temp (°C)Time (h)Yield (%)
1Phrt390
24-MeC₆H₄rt377
34-ClC₆H₄rt394
42-Thienylrt389

Critical Reaction Parameters

  • Enamine preparation : Enamines derived from morpholine and acetophenone derivatives provide optimal reactivity and stability.

  • Hydrolysis conditions : Use of 10% HCl at 0°C ensures selective cleavage of the enamine adduct without epimerization.

  • Purification : Chromatography on silica gel with hexane/ethyl acetate (4:1) achieves >95% purity.

This method’s scalability is evidenced by gram-scale syntheses with consistent yields (85–92%), making it amenable to industrial production.

Radical Relay Approaches

Photoredox Catalysis

Recent advances in photoredox catalysis enable the direct β-C(sp³)–H trifluoromethylation of 1-(o-iodoaryl)alkan-1-ones. A study by Huang et al. employs fac-Ir(ppy)₃ as a photocatalyst to mediate halogen atom transfer (XAT) between cyanoarenes and iodoketones, yielding α-CF₃ ketones. While this method primarily targets α-trifluoromethylated products, modifications to the substrate (e.g., introducing methyl groups at the β-position) could adapt it for synthesizing this compound.

Industrial Production Considerations

Process Optimization

Industrial-scale synthesis prioritizes cost-efficiency and safety:

  • Catalyst recycling : Lewis acids like AlCl₃ are recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.

  • Solvent selection : Toluene replaces dichloromethane in large-scale reactions to reduce environmental impact.

  • Continuous flow systems : Enamine-mediated reactions benefit from flow chemistry setups, reducing reaction times from hours to minutes.

Quality Control

Rigorous analytical protocols ensure product consistency:

  • GC-MS : Monitors residual solvents and byproducts (detection limit: 0.1%).

  • ¹⁹F NMR : Quantifies trifluoromethyl group incorporation (δ −77 to −80 ppm) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its ability to undergo specific reactions allows for the creation of various derivatives that can possess enhanced biological activities.

Medicinal Chemistry

In medicinal chemistry, 4,4,4-trifluoro-3-methyl-1-phenylbutan-1-one is investigated for its potential use in drug development. The introduction of fluorine atoms into organic molecules can significantly modify their biological activity and metabolic stability. For instance, studies have shown that fluorinated compounds often exhibit improved pharmacokinetic properties due to increased lipophilicity and altered interaction with biological targets.

Biochemical Assays

This compound is also employed in studying enzyme mechanisms and as a probe in biochemical assays. Its ability to inhibit certain enzymes by binding to their active sites makes it useful for investigating enzyme kinetics and pathways .

Case Studies and Research Findings

  • Fluorinated Intermediates in Drug Development : Research has highlighted the role of fluorinated intermediates like this compound in developing new therapeutic agents. For example, modifications to aromatic rings using this compound have been shown to yield promising candidates for treating various diseases.
  • Enzyme Inhibition Studies : A study demonstrated that this compound could act as an effective inhibitor for specific enzymes by enhancing binding affinity through its trifluoromethyl group. This mechanism underlines its potential application in designing enzyme inhibitors for therapeutic purposes .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The trifluoromethyl group enhances its binding affinity and specificity towards the target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Substituents Molecular Formula Molecular Weight Key Applications/Properties Reference
4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one 3-CH₃, 4-CF₃, 1-Ph C₁₁H₁₁F₃O 216.20 g/mol Intermediate in chiral synthesis
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one 3-NH₂ (chiral center), 4-CF₃, 1-Ph C₁₀H₁₀F₃NO 217.19 g/mol Chiral building block for pharmaceuticals
1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione 1-(3,5-F₂Ph), 3-C=O, 4-CF₃ C₁₀H₅F₅O₂ 264.14 g/mol Chelating agent for metal coordination
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione 1-(2-thienyl), 3-C=O, 4-CF₃ C₈H₅F₃O₂S 222.18 g/mol Ligand in coordination chemistry
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione 1-(4-CH₃Ph), 3-C=O, 4-CF₃ C₁₁H₉F₃O₂ 230.19 g/mol Intermediate in fluorinated materials

Key Structural and Functional Differences

Substituent Effects on Reactivity: The 3-methyl group in the parent compound enhances steric hindrance compared to analogs like the 3-amino derivative (), which introduces a nucleophilic site for further functionalization . Trifluoro-1,3-dione analogs (e.g., ) exhibit dual carbonyl groups, enabling chelation with metals, unlike the monoketone structure of the parent compound .

Thienyl substituents () introduce sulfur-based conjugation, affecting UV-Vis absorption and redox behavior .

Chirality and Pharmaceutical Relevance: The (3S)-3-amino derivative () has a chiral center, making it valuable for asymmetric synthesis of bioactive molecules, whereas the parent compound lacks stereogenic centers .

Biological Activity

4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one is a trifluoromethylated ketone with significant chemical and biological properties. Its structure includes a trifluoromethyl group, which is known to enhance lipophilicity and influence biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with biological systems.

The molecular formula of this compound is C11H11F3OC_{11}H_{11}F_3O, with a molecular weight of approximately 232.2 g/mol. The presence of the trifluoromethyl group (CF3-CF_3) significantly alters the compound's electronic properties, enhancing its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, facilitating its ability to cross cell membranes and engage with intracellular targets. This interaction can modulate several biochemical pathways, leading to various biological effects.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance:

  • Enzyme Inhibition : Studies have shown that the incorporation of a trifluoromethyl group can increase the potency of inhibitors against specific enzymes. For example, fluorinated analogs have been reported to enhance the inhibition of serotonin uptake by up to six-fold compared to non-fluorinated versions .
  • Drug Development : Trifluoromethylated compounds are frequently explored in drug development due to their unique pharmacological profiles. They often exhibit improved metabolic stability and bioavailability .

Case Studies

Several studies have evaluated the biological activity of this compound:

Data Table: Comparison of Biological Activities

Compound Biological Activity Reference
This compoundAntinociceptive
4-Fluorophenyl analogEnhanced enzyme inhibition
Non-fluorinated counterpartLower potency

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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